molecular formula C20H17NO6 B2786325 Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate CAS No. 1448065-45-9

Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate

Cat. No.: B2786325
CAS No.: 1448065-45-9
M. Wt: 367.357
InChI Key: WZRNYMSCGFEAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate is a synthetic compound featuring a benzoate ester core linked to a carbamoyl group and a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenyl) substituent via a but-2-yn-1-yl spacer. This structure combines a rigid alkyne linker with polar functional groups, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors that interact with aromatic and carbamate motifs.

Properties

IUPAC Name

methyl 4-[4-(1,3-benzodioxol-5-yloxy)but-2-ynylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-24-20(23)15-6-4-14(5-7-15)19(22)21-10-2-3-11-25-16-8-9-17-18(12-16)27-13-26-17/h4-9,12H,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRNYMSCGFEAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate has garnered attention for its potential therapeutic effects:

  • Anticancer Activity : Compounds with similar structures have shown promising results as anti-cancer agents by inhibiting specific pathways involved in tumor growth. For example, derivatives of benzo[d][1,3]dioxole have been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Research indicates that compounds containing the benzo[d][1,3]dioxole moiety can modulate inflammatory responses. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated their effectiveness as inhibitors of carbonic anhydrase IX, which is overexpressed in certain cancers .

Biological Research Applications

In biological research, this compound can be utilized for:

  • Biochemical Assays : Its unique structure allows it to serve as a probe in biochemical assays to study enzyme interactions and cellular processes.
  • Drug Development : The compound's potential as a lead molecule can be explored for developing new therapeutics targeting specific diseases.

Industrial Applications

In industrial settings, this compound can be employed in:

  • Synthesis of Specialty Chemicals : The compound can act as a versatile building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Material Science : Its chemical properties may enable applications in developing novel materials or coatings with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds structurally related to this compound:

StudyFindings
Investigated the anticancer properties of benzo[d][1,3]dioxole derivatives showing significant cytotoxicity against various cancer cell lines.
Reported on the synthesis of sulfamoyl derivatives revealing enhanced biological activities related to enzyme inhibition.
Demonstrated high selectivity of similar compounds towards carbonic anhydrase IX with potential implications for targeted cancer therapy.

Mechanism of Action

The mechanism by which Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on compounds with shared structural motifs, including benzo[d][1,3]dioxol-5-yloxy groups, carbamoyl/benzamide linkages, or methyl benzoate cores.

Structural and Functional Group Variations

  • Piperazine Derivatives ():
    Compounds like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine () and 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(trifluoromethyl)phenyl)piperazine () replace the carbamoyl-butynyl group in the target compound with piperazine rings. These modifications enhance nitrogen-based hydrogen bonding and cationic character (as HCl salts), which may improve solubility and receptor binding compared to the alkyne-linked carbamoyl group .

  • Methyl Benzoate Analogs (): Methyl 4-[4,4-Dicyano-3-(2-dimethylaminovinyl)but-3-enyl]benzoate (9a, ) and methyl 4-[2-(2,4-diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoate (12, ) retain the methyl benzoate core but substitute the carbamoyl-butynyl group with cyano, vinyl, or heterocyclic moieties.
  • Benzamide Derivatives ():
    Compounds like 4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide (B20, ) share the benzo[d][1,3]dioxol-5-yloxy and carbamoyl groups but lack the alkyne spacer. The chloromethyl group in B20 introduces electrophilic reactivity, contrasting with the inert alkyne in the target compound .

Physicochemical Properties

  • Melting Points:
    Piperazine derivatives (164–185°C, –3, 5) generally exhibit higher melting points than methyl benzoate analogs (e.g., 173–174°C for compound 12 in ), likely due to ionic interactions in HCl salts . The target compound’s melting point is expected to fall within this range if synthesized as a salt.

  • Spectroscopic Data:

    • 1H-NMR: Benzo[d][1,3]dioxol-5-yloxy protons resonate at δ 6.6–7.0 ppm (–3, 5). The but-2-yn-1-yl group would show characteristic alkynyl protons at δ 2.5–3.0 ppm (carbamoyl NH) and δ 1.8–2.2 ppm (methylene protons) .
    • 13C-NMR: The methyl benzoate carbonyl appears at δ 165–170 ppm, while the carbamoyl carbonyl is typically δ 155–160 ppm ().

Elemental Analysis

Piperazine derivatives () show close agreement between calculated and observed C/H/N percentages (e.g., C: 61.18% vs. 61.49% for compound 26, ), indicating high purity . Methyl benzoate analogs () report lower nitrogen content (e.g., 3.10% for compound 28) due to fewer N atoms in their structures . The target compound’s elemental composition (C19H15NO6) would require C ≈ 62.8%, H ≈ 4.3%, N ≈ 3.8%, aligning with data from ’s benzamide derivatives .

Biological Activity

Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H17NO6C_{20}H_{17}NO_6, with a molecular weight of 367.4 g/mol. It features a benzo[d][1,3]dioxole moiety and a butynyl group, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC20H17NO6
Molecular Weight367.4 g/mol
CAS Number1448065-45-9

Anticancer Potential

Recent studies have indicated that compounds featuring similar structural motifs to this compound may exhibit anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit cancer cell proliferation by interfering with cellular signaling pathways. A study demonstrated that compounds with the benzodioxole structure can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism of action that warrants further investigation .

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to specific active sites on target enzymes. This interaction can disrupt normal metabolic processes, leading to potential therapeutic effects in diseases characterized by dysregulated enzyme activity. For example, similar compounds have shown promise in inhibiting kinases involved in cancer progression .

Anti-inflammatory Effects

Compounds with structural similarities have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases . The ability to modulate immune responses presents a significant therapeutic avenue for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Binding to Enzymes : Inhibition of specific enzymes involved in cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : Alteration of key signaling pathways that regulate cell growth and apoptosis.
  • Cytokine Regulation : Decrease in the production of inflammatory mediators.

Study on Anticancer Activity

A notable study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, supporting its potential as an anticancer agent .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, the compound was tested in an animal model of acute inflammation. Results showed a marked decrease in edema and inflammatory markers compared to control groups, suggesting efficacy in reducing inflammation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling Reactions : Use a benzo[d][1,3]dioxol-5-yloxybut-2-yn-1-amine intermediate, reacting with 4-(methoxycarbonyl)benzoyl chloride under anhydrous conditions.

Solvent and Catalysts : Employ polar aprotic solvents like DMF or DMSO (40–70°C) with bases such as triethylamine to neutralize HCl byproducts .

Purification : Use column chromatography (silica gel, gradient elution with petroleum ether/acetone) to isolate the product. Yield optimization requires strict control of reaction time (1–3 hours) and stoichiometric ratios (1:1.2 amine:acyl chloride) .

Q. Which characterization techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) to confirm the benzo[d][1,3]dioxole protons (δ 6.3–6.6 ppm), alkyne protons (δ 2.8–3.2 ppm), and methyl ester (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 395.12 (C₂₀H₁₇NO₇⁺) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in modulating biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure inhibition kinetics (IC₅₀) against target enzymes like kinases or proteases. Include positive controls (e.g., staurosporine) .
  • Molecular Docking : Perform in silico studies (AutoDock Vina, Schrödinger Suite) to predict binding interactions with active sites. Validate with site-directed mutagenesis .
  • Apoptosis Studies : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure caspase-3/7 activation via luminescent assays. Compare with structurally related analogs to identify critical functional groups .

Q. What strategies are recommended for resolving contradictions in reported physicochemical or safety data (e.g., solubility, toxicity)?

Methodological Answer:

  • Comparative Analysis : Cross-reference data from peer-reviewed journals and SDS sheets (e.g., vs. 18). For example, discrepancies in acute toxicity classifications (Category 4 vs. "no data") require independent LD₅₀ testing in rodent models .
  • Experimental Replication : Repeat solubility studies (e.g., in DMSO or PBS) under standardized conditions (25°C, pH 7.4). Use dynamic light scattering (DLS) to assess aggregation.
  • Multi-Source Validation : Consult regulatory databases (e.g., PubChem, IARC) for harmonized data.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Scaffold Modifications : Replace the methyl ester with a tert-butyl group () or introduce electron-withdrawing substituents (e.g., fluorine) to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute the but-2-yn-1-yl linker with a piperidine ring () to improve target affinity.
  • Pharmacokinetic Profiling : Measure logP (octanol/water partition) and plasma protein binding (equilibrium dialysis) to refine bioavailability .

Q. What experimental approaches are suitable for assessing this compound’s stability under varying storage and reaction conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC and LC-MS .
  • pH Stability Tests : Incubate in buffers (pH 3–10) and quantify intact compound using UV-Vis spectroscopy (λmax = 270 nm).
  • Reaction Compatibility : Test inertness with common reagents (e.g., TFA, NaBH₄) by tracking byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.